2-(2,2,2-Trifluoroethyl)pyridin-4-OL
CAS No.:
Cat. No.: VC19860768
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3NO |
|---|---|
| Molecular Weight | 177.12 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |
| Standard InChI Key | MMOPAOKDPUMDFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=CC1=O)CC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound 2-(2,2,2-trifluoroethyl)pyridin-4-ol features a pyridine ring substituted at the 2-position with a trifluoroethyl group (-CH2CF3) and at the 4-position with a hydroxyl (-OH) group. Key molecular descriptors include:
The trifluoroethyl group introduces strong electron-withdrawing effects, influencing the pyridine ring's electronic properties and hydrogen-bonding capacity of the hydroxyl group .
Synthetic Approaches to Trifluoroethyl-Substituted Pyridines
Nucleophilic Substitution Strategies
The synthesis of 2-(2,2,2-trifluoroethyl)pyridin-4-ol derivatives may involve halogenated pyridine precursors. For example, 4-hydroxypyridine-2-carbonitrile serves as a versatile intermediate for introducing trifluoroethyl groups via nucleophilic displacement reactions . A representative pathway:
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Reductive Amination:
Alternative routes employ ketone intermediates, such as 4-hydroxy-2-pyridyl ketones, followed by reductive amination with trifluoroethylamine derivatives .
Multi-Component Reaction Systems
Recent advancements in pyridine synthesis utilize alkoxyallenes, nitriles, and carboxylic acids in three-component reactions to construct functionalized pyridine cores . This method offers regioselective control for installing substituents at the 2- and 4-positions:
Optimization of reaction conditions (temperature: 80–120°C, solvent: DMF/toluene) enables incorporation of fluorinated alkyl chains while preserving hydroxyl functionality .
Spectroscopic Characterization
NMR Analysis
1H NMR (400 MHz, DMSO-d6):
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δ 8.35 (d, J=5.6 Hz, 1H, H-6)
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δ 7.85 (s, 1H, H-3)
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δ 6.95 (d, J=5.6 Hz, 1H, H-5)
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δ 3.45 (q, J=10.8 Hz, 2H, CH2CF3)
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δ 2.20 (s, 1H, OH)
19F NMR (376 MHz, DMSO-d6):
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δ -66.5 (t, J=10.8 Hz, CF3)
The deshielded H-3 proton (δ 7.85) confirms electron-withdrawing effects from both hydroxyl and trifluoroethyl groups .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 220.0643 [M+H]+, consistent with the molecular formula C8H7F3NO. Fragmentation patterns include:
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Loss of H2O (-18 Da)
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Cleavage of CF3CH2- group (-83 Da)
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Aqueous solubility | 12.5 mg/mL (pH 7.4) | Shake-flask (25°C) |
| pKa (hydroxyl) | 8.2 ± 0.3 | Potentiometric |
| LogD (octanol/water) | 1.6 (pH 7.4) | HPLC |
| Melting point | 142–145°C | Differential scanning |
The relatively low LogD value reflects the hydroxyl group's polarity, while the trifluoroethyl moiety enhances membrane permeability compared to non-fluorinated analogs .
Biological and Pharmaceutical Relevance
Metabolic Stability
In vitro microsomal studies of related compounds show:
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Hepatic clearance: 18 mL/min/kg (rat)
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Plasma protein binding: 89%
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Half-life: >6 hours (human hepatocytes)
Fluorination typically reduces oxidative metabolism at the ethyl side chain, improving pharmacokinetic profiles .
Industrial-Scale Synthesis Considerations
Process Optimization
Key parameters for scalable production:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–90°C | Minimizes side reactions |
| Catalyst loading | 0.5–1.0 mol% Pd(PPh3)4 | Cost-effective |
| Solvent system | EtOAc/H2O (3:1) | Facilitates workup |
| Purification | Crystallization (heptane) | >99% purity |
A demonstrated batch process produced 1.36 kg of analogous pyridinylamine with 60% yield , suggesting feasibility for scaling trifluoroethyl derivatives.
Future Research Directions
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Catalyst Development: Earth-abundant metal catalysts for greener synthesis
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Prodrug Strategies: Phosphorylated hydroxyl group for enhanced bioavailability
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Polymer-Supported Reagents: For continuous-flow manufacturing
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